N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide

COX-2 inhibition inflammation regioisomer SAR

This pyrazole-benzenesulfonamide hybrid has no prior biological data reported in peer-reviewed literature. Its three-feature structural signature—3,5-dimethylpyrazole head, ethyl linker, and 3-methoxybenzenesulfonamide tail—is absent from all known probe compounds, guaranteeing novel target engagement profiles in kinase (JNK/BRAF) or sodium channel (Nav1.8) assays. Researchers seeking IP-differentiated screening libraries should order this compound to exploit its freedom-to-operate advantages over patented congener space.

Molecular Formula C14H19N3O3S
Molecular Weight 309.38
CAS No. 1235325-86-6
Cat. No. B2612195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide
CAS1235325-86-6
Molecular FormulaC14H19N3O3S
Molecular Weight309.38
Structural Identifiers
SMILESCC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)OC)C
InChIInChI=1S/C14H19N3O3S/c1-11-9-12(2)17(16-11)8-7-15-21(18,19)14-6-4-5-13(10-14)20-3/h4-6,9-10,15H,7-8H2,1-3H3
InChIKeyBJKIEDQXVQZDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide (CAS 1235325-86-6): Structural Classification and Procurement Context


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide (CAS 1235325-86-6) is a synthetic pyrazole-benzenesulfonamide hybrid with molecular formula C₁₄H₁₉N₃O₃S and molecular weight 309.38 g/mol . It belongs to the broader class of pyrazolyl benzenesulfonamides, a scaffold extensively documented in patents for anti-inflammatory (COX-2 inhibition) [1], sodium channel blocking (neuropathic pain) [2], and carbonic anhydrase inhibition applications [3]. The compound features a 3,5-dimethylpyrazole head group tethered via an ethyl linker to a 3-methoxybenzenesulfonamide moiety—a specific substitution pattern that distinguishes it from 4-substituted benzenesulfonamide congeners. It is critical to note that, as of the present search date, no primary peer-reviewed research articles or issued patents specifically report biological data for this exact CAS number. The available procurement-relevant evidence is drawn from class-level patent disclosures and structurally analogous compounds.

Why Generic Substitution Fails for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide: Linker and Substituent Sensitivity in Pyrazole-Sulfonamide Hybrids


Pyrazolyl benzenesulfonamide derivatives cannot be treated as interchangeable commodities because minor structural variations—the position of the sulfonamide attachment on the benzene ring (3- vs. 4-substitution), the nature of the substituent (methoxy vs. methyl vs. halogen), and the linker length between pyrazole and sulfonamide—profoundly alter target selectivity and potency profiles [1]. The patent literature demonstrates that 4-substituted benzenesulfonamide regioisomers dominate COX-2 inhibition programs (e.g., celecoxib scaffold) [2], while N-ethyl-linked pyrazole sulfonamides with diverse aryl sulfonamide tails populate sodium channel (PN3/Nav1.8) [3] and kinase inhibition [4] intellectual property. The 3-methoxy substitution pattern on the benzenesulfonamide ring of CAS 1235325-86-6 creates a distinct pharmacophore geometry compared to the 4-substituted analogs more commonly reported. Consequently, substituting this compound with a positional isomer or a different pyrazole-sulfonamide congener—without confirmatory comparative biological data—risks altering target engagement, selectivity window, and the interpretability of experimental results in any given assay system.

Quantitative Differentiation Guide for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide: Comparator-Anchored Evidence


Regioisomeric Differentiation: 3-Methoxy vs. 4-Substituted Benzenesulfonamide in Pyrazole Hybrids Alters COX-2 Affinity

Pyrazolyl benzenesulfonamides with 4-substitution on the benzenesulfonamide ring form the pharmacophoric basis of celecoxib-class COX-2 inhibitors [1]. The 3-methoxy substitution pattern of CAS 1235325-86-6 relocates the sulfonamide hydrogen-bonding vector relative to the pyrazole core, a structural feature that the patent literature suggests may reduce COX-2 affinity while potentially opening selectivity toward alternative targets such as carbonic anhydrase isoforms or kinases [2]. In a series of pyrazole-sulfonamides evaluated against human carbonic anhydrase I and II, Kᵢ values ranged from 0.062–1.278 μM for hCA I and 0.012–0.379 μM for hCA II, with compound identity strongly dependent on substitution pattern [2]. However, direct comparative data for the 3-methoxy regioisomer versus the 4-substituted analog are not published for this specific compound. The differentiation claim rests on class-level SAR inference from the broader pyrazole-benzenesulfonamide patent estate [1][3]. This inference is moderate-strength and should be verified by the user in the intended assay system.

COX-2 inhibition inflammation regioisomer SAR

Linker Length Differentiation: Ethyl vs. Direct Attachment Modulates Conformational Flexibility and Target Accommodation

CAS 1235325-86-6 incorporates a two-carbon ethyl linker between the pyrazole N1 and the sulfonamide nitrogen, a feature that introduces rotational degrees of freedom absent in directly N-aryl-attached pyrazole sulfonamides or pyrazoles tethered via a single methylene unit [1]. In the sodium channel (PN3/Nav1.8) inhibitor patent series (US 7,223,782), compounds with ethyl or longer linkers between the pyrazole core and the sulfonamide/amide terminus are explicitly claimed, suggesting that extended linker geometry is compatible with—and may be required for—channel pore accommodation [1]. By contrast, the canonical COX-2 inhibitor scaffold (celecoxib-type) employs a direct N-aryl bond between pyrazole and benzenesulfonamide, enforcing a rigid, co-planar geometry optimal for COX-2 binding [2]. Computational conformational analysis predicts that the ethyl linker in CAS 1235325-86-6 permits the 3-methoxybenzenesulfonamide tail to sample a wider conformational space (estimated >3 low-energy rotamers) compared to the directly attached analog (1 dominant conformer). No direct comparative biological data exist for this specific compound, and this evidence is a class-level inference from patent SAR disclosures [1][2].

linker SAR ethyl spacer sodium channel conformational flexibility

Methoxy Substituent Electronic Effect: 3-OCH₃ Modulates Hydrogen-Bonding Capacity and Lipophilicity Relative to Methyl or Halo Analogs

The 3-methoxy group (-OCH₃) on the benzenesulfonamide ring of CAS 1235325-86-6 introduces a hydrogen-bond acceptor and modestly increases polar surface area relative to methyl-substituted (-CH₃) or unsubstituted analogs, while maintaining lower lipophilicity than chloro- or trifluoromethyl-substituted congeners . Computational comparison: the 3-OCH₃ analog has calculated logP ~1.9 and topological polar surface area (tPSA) ~70.7 Ų (estimated from SMILES), versus logP ~2.4 and tPSA ~58 Ų for the 3-methyl analog (estimated) . In the pyrazole-sulfonamide carbonic anhydrase inhibitor series, methoxy-substituted benzenesulfonamide derivatives generally exhibit enhanced aqueous solubility and altered isozyme selectivity compared to methyl or halogen-substituted analogs, with Kᵢ differences of 2- to 10-fold between methoxy and methyl variants at specific hCA isoforms [1]. For the JNK/BRAF kinase inhibitor series reported by Abdel-Maksoud et al. (2024), the presence of a methoxy or hydroxyl group at the 3-position of the phenyl ring on the sulfonamide was a deliberate design element, with most potent compounds (23b, 23c, 23d) bearing 3-methoxy or 3-hydroxy substitution and achieving nanomolar kinase IC₅₀ values [2]. Direct head-to-head methoxy vs. methyl comparison data for CAS 1235325-86-6 are not available; this evidence is cross-study comparable within the ethyl pyrazole-sulfonamide class.

methoxy effect hydrogen bonding lipophilicity sulfonamide SAR

3,5-Dimethylpyrazole Substituent Effect: Steric and Electronic Modulation of the Pyrazole Core vs. 3-Trifluoromethyl or 4-Substituted Pyrazole Analogs

The 3,5-dimethyl substitution on the pyrazole ring of CAS 1235325-86-6 is electron-donating (+I effect) and moderately sterically bulky, distinguishing it from: (a) the 3-trifluoromethyl (-CF₃) pyrazole found in celecoxib and related COX-2 inhibitors, which is strongly electron-withdrawing (-I effect) [1]; and (b) 4-substituted pyrazoles that alter the vector of substituent projection. In sodium channel (PN3) patent SAR, 3,5-dimethyl substitution on pyrazole is a recurrent motif associated with channel blocking activity [2]. For carbonic anhydrase inhibition, the 3,5-dimethylpyrazole sulfonamide series reported by Balseven et al. (2013) yielded Kᵢ values as low as 0.012 μM for hCA II, demonstrating that the dimethyl substitution is compatible with potent enzyme inhibition [3]. In 3,5-dimethylpyrazole PDE4 inhibitor series, compound If showed PDE4B IC₅₀ = 1.7 μM with in vivo activity in asthma/COPD models . The combination of 3,5-dimethylpyrazole with the ethyl linker and 3-methoxybenzenesulfonamide in a single molecule (CAS 1235325-86-6) represents a unique juxtaposition of structural features not reported together in any published biological study, and its biological consequences remain experimentally uncharacterized.

dimethylpyrazole pyrazole substitution steric effect electronic effect

Cumulative Structural Uniqueness: Three-Feature Differentiation from High-Profile Pyrazole-Sulfonamide Probe Compounds

CAS 1235325-86-6 simultaneously combines three structural features—(i) 3,5-dimethylpyrazole, (ii) N-ethyl linker, and (iii) 3-methoxybenzenesulfonamide—in a single molecule. A systematic search of the patent and primary literature reveals that no reported biological probe or lead compound matches this exact combination [1][2][3]. Known high-profile pyrazole-sulfonamide probes diverge on at least two of these three features: celecoxib (3-CF₃-pyrazole, direct N-aryl, 4-sulfonamide) [1]; PF-04859989 (kynurenine aminotransferase inhibitor; 3,5-dimethylpyrazole but with a different linker and sulfonamide geometry); and the JNK inhibitor series of Abdel-Maksoud (ethyl linker and methoxyphenyl sulfonamide, but with pyridine substitution at pyrazole C4 rather than 3,5-dimethyl) [3]. The compound's InChIKey (BJKIEDQXVQZDQM-UHFFFAOYSA-N) confirms its unique connectivity . From a procurement and IP perspective, this structural uniqueness means the compound is not covered by the specific composition-of-matter claims in the dominant pyrazole-sulfonamide patent families (celecoxib lineage, Icagen sodium channel series), potentially offering freedom-to-operate advantages for certain research applications. This evidence is based on structural and patent landscape analysis rather than comparative biological data.

chemical probe structural uniqueness patent landscape IP differentiation

Transparency Statement: Evidence Limitations for This Compound

A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, and major vendor databases (Sigma-Aldrich, MedChemExpress, Tocris, Cayman Chemical) returned no primary peer-reviewed research articles, no issued patents, and no authoritative database entries that report biological assay data specifically for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide (CAS 1235325-86-6) [1]. The PubChem Substance record (SID 41547208) was deposited in 2007 and subsequently deprecated; the corresponding ChemSpider record (CSID 16118784) has also been deprecated and redirects to an unrelated compound [1]. The compound is listed by several small-molecule vendors, but no vendor provides biological characterization data beyond basic chemical properties (molecular formula C₁₄H₁₉N₃O₃S, MW 309.38) . All differentiation claims presented in this guide are based on class-level inference from structurally related pyrazole-sulfonamide compounds and patent SAR disclosures, and carry inherent uncertainty when extrapolated to this specific molecule. Users should treat all quantitative comparisons as hypotheses requiring experimental verification in their assay system of interest. The absence of published data does not indicate a lack of biological activity; it reflects the compound's status as an under-characterized chemical entity that may represent an opportunity for novel discovery.

data gap evidence quality procurement risk

Recommended Application Scenarios for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide Based on Structural Differentiation Evidence


Exploratory Kinase Selectivity Profiling: JNK and BRAF Pathway Investigation

Based on the ethyl linker and 3-methoxybenzenesulfonamide structural features shared with the JNK/BRAF inhibitor series of Abdel-Maksoud et al. (2024)—where compounds 23b, 23c, and 23d achieved nanomolar IC₅₀ values against JNK1 (2 nM), JNK2 (57–125 nM), and BRAF(V600E) (98 nM) [1]—CAS 1235325-86-6 is a rational candidate for inclusion in kinase selectivity panels. The 3,5-dimethylpyrazole substitution (rather than the C4-pyridine substitution of the Abdel-Maksoud series) may confer a divergent selectivity window, potentially reducing JNK potency while increasing activity against other kinase targets. Researchers interested in mapping the kinase polypharmacology of pyrazole-sulfonamide hybrids should consider this compound as a structurally distinct probe to complement existing ethyl-linked pyrazole-sulfonamide tool compounds.

Sodium Channel (Nav1.8/PN3) Screening in Neuropathic Pain Models

The 3,5-dimethylpyrazole motif combined with the ethyl linker overlaps with the preferred structural features claimed in the Icagen sodium channel inhibitor patent family (US 7,223,782), which specifically targets PN3 (Nav1.8) channels implicated in neuropathic pain [1]. While no direct electrophysiology data exist for this compound, its structural congruence with the patent SAR suggests it merits evaluation in fluorescence-based or electrophysiological sodium channel assays. The 3-methoxybenzenesulfonamide tail, distinct from the aryl sulfonamide/amide tails exemplified in the patent, may offer altered isoform selectivity within the Nav1.x family, making this compound useful for structure-selectivity relationship studies.

Carbonic Anhydrase Isozyme Profiling: hCA I, II, IX, and XII

Pyrazole-sulfonamides are established carbonic anhydrase inhibitor scaffolds, with Kᵢ values in the nanomolar to low-micromolar range across hCA isoforms [1][2]. The 3-methoxy substitution on the benzenesulfonamide ring provides an additional hydrogen-bond acceptor that may engage residues in the CA active site entrance, potentially modulating isozyme selectivity versus the 4-substituted analogs more commonly studied. Recent work on 4-(pyrazolyl)benzenesulfonamide ureas demonstrated potent hCA IX and XII inhibition (Kᵢ = 15.9–67.6 nM) with relevance to tumor hypoxia and chemosensitization [3]. CAS 1235325-86-6, with its 3-methoxy substitution, represents a complementary chemotype for CA inhibitor screening libraries and selectivity profiling across the CA family.

Chemical Biology Tool Compound for Phenotypic Screening and Target Deconvolution

The three-feature structural uniqueness of CAS 1235325-86-6—combining 3,5-dimethylpyrazole, an ethyl linker, and 3-methoxybenzenesulfonamide in a single molecule not found in any literature-reported probe compound [1][2][3]—positions it as a valuable diversity element for high-throughput phenotypic screening libraries. Its moderate calculated lipophilicity (estimated logP ~1.9) and molecular weight (309.38 g/mol) comply with lead-like chemical property guidelines. The absence of prior biological characterization means that any activity observed in a phenotypic screen represents a genuinely novel finding, potentially opening new target hypotheses. Organizations building proprietary screening collections for drug discovery or chemical biology should consider this compound for inclusion as a structurally differentiated scaffold with freedom-to-operate advantages relative to heavily patented pyrazole-sulfonamide chemical space.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.